3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid
Overview
Description
3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two methoxy groups attached to the phenyl ring and a methyl group attached to the benzoic acid moiety
Mechanism of Action
Target of Action
Similar compounds such as 3-(3,4-dimethoxyphenyl)propanoic acid have been shown to interact with aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
It’s likely that it interacts with its target enzyme to modulate its activity, leading to changes in the metabolic processes associated with the enzyme .
Biochemical Pathways
Given its potential interaction with aromatic-amino-acid aminotransferase, it may influence the metabolism of aromatic amino acids .
Pharmacokinetics
Similar compounds like 3-(3,4-dimethoxyphenyl)propanoic acid have been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
It’s likely that its interaction with its target enzyme leads to changes in the metabolic processes associated with the enzyme .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid. For instance, the compound’s physical state is solid, and it should be stored at room temperature . Its melting point is 100-104° C (lit.), and its predicted boiling point is 351.9° C at 760 mmHg . These properties suggest that the compound’s stability and efficacy could be affected by temperature and pressure .
Biochemical Analysis
Biochemical Properties
3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with copper (II) ions . The nature of these interactions often involves coordination bonds, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to stimulate γ globin gene expression and erythropoiesis in vivo . This indicates its potential role in modulating gene expression and promoting specific cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been identified as an effective competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis . This inhibition occurs through binding interactions that prevent the enzyme from catalyzing its substrate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may promote beneficial effects such as enhanced gene expression and cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses have been associated with neurotoxic effects in animal studies . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized by aromatic-amino-acid aminotransferase, an enzyme that plays a role in amino acid metabolism . These interactions can affect metabolic flux and the levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been shown to interact with transporters that facilitate its uptake into cells . Understanding these mechanisms is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the cytoplasm and interact with cytoplasmic proteins . These interactions can influence its biochemical activity and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol, which is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods such as recrystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with a propionic acid moiety instead of a benzoic acid moiety.
2-Cyano-3-(2,4-dimethoxyphenyl)acrylic acid: Contains a cyano group and an acrylic acid moiety.
3-(4-Methoxyphenyl)-2-methylbenzoic acid: Similar structure but with a single methoxy group.
Uniqueness
3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid is unique due to the presence of two methoxy groups and a methyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-12(5-4-6-13(10)16(17)18)14-8-7-11(19-2)9-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKBRRAHIAWGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690792 | |
Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-87-1 | |
Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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